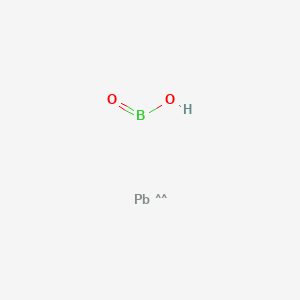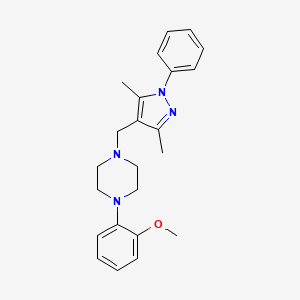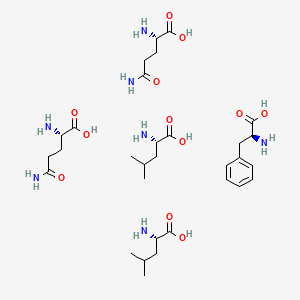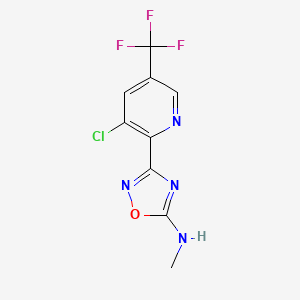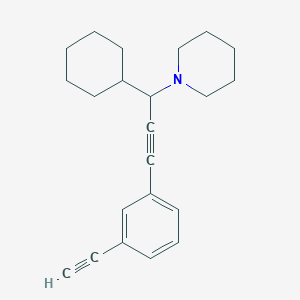
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is a complex organic compound with the molecular formula C22H27N and a molecular weight of 305.46 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and an ethynylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves multiple steps. One common method includes the reaction of 3-cyclohexyl-1-propyne with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as a temperature of 40°C and the use of reagents like ammonium persulfate ((NH4)2S2O8), sodium formate (HCO2Na·2H2O), and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Cyclohexyl-3-phenylprop-2-yn-1-yl)piperidine
- 1-Cyclohexyl-3-phenylprop-2-yn-1-one
- 3-Cyclohexyl-1-propyne
Uniqueness
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H27N |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1-[1-cyclohexyl-3-(3-ethynylphenyl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C22H27N/c1-2-19-10-9-11-20(18-19)14-15-22(21-12-5-3-6-13-21)23-16-7-4-8-17-23/h1,9-11,18,21-22H,3-8,12-13,16-17H2 |
Clave InChI |
FOLSNLACSBCOEO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C#CC(C2CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


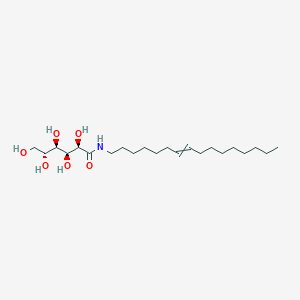
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
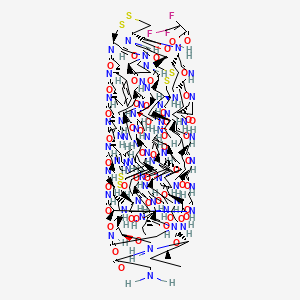
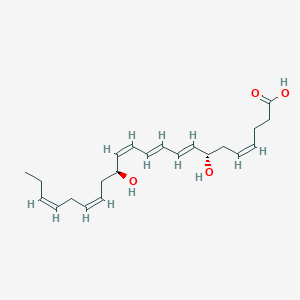

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
